D-azidoisoleucine CHA salt

Description

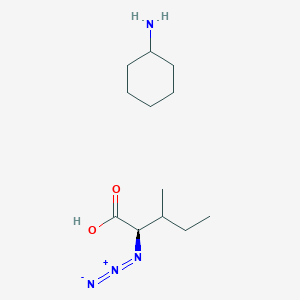

D-Azidoisoleucine CHA salt (cyclohexanaminium (2R,3S)-2-azido-3-methylpentanoate) is a non-proteinogenic amino acid derivative featuring an azido (-N₃) functional group on the D-isoleucine backbone, paired with a cyclohexanaminium (CHA) counterion. This compound is primarily utilized in bioorthogonal chemistry, particularly in click reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for site-specific protein labeling, peptide synthesis, and drug conjugation . Its structural uniqueness lies in the branched aliphatic side chain of isoleucine, which confers distinct steric and hydrophobic properties compared to linear or aromatic azido amino acids.

Key properties include:

Properties

Molecular Formula |

C12H24N4O2 |

|---|---|

Molecular Weight |

256.34 |

Synonyms |

cyclohexanaminium (2S,3S)-2-azido-3-methylpentanoate; N3-Ile-OH |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-azidoisoleucine CHA salt typically involves the introduction of the azido group to a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with sodium azide. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures around 60-80°C to facilitate the substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through crystallization or chromatography techniques.

Types of Reactions:

Oxidation: The azido group can undergo oxidation to form nitro compounds under specific conditions.

Reduction: Reduction of the azido group can yield amines, which are valuable intermediates in organic synthesis.

Substitution: The azido group can participate in substitution reactions, particularly in click chemistry, where it reacts with alkynes to form triazoles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

Substitution: Copper(I) catalysts are often used in click chemistry reactions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Triazole derivatives.

Scientific Research Applications

D-azidoisoleucine CHA salt has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules.

Medicine: Investigated for its role in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of D-azidoisoleucine CHA salt involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often facilitated by catalysts and occur under mild conditions, making the compound valuable in various synthetic applications. The molecular targets and pathways involved depend on the specific application, such as targeting specific biomolecules in bioconjugation reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares D-azidoisoleucine CHA salt with structurally related azido amino acid salts, emphasizing physicochemical properties, applications, and commercial availability:

*Price variation reflects differences in supplier and quantity (e.g., 1 g: $460.00 in vs. $9108.00 in , likely due to regional pricing or purity grades).

Key Comparative Insights:

D-Azidophenylalanine CHA salt’s aromatic side chain enables π-π stacking interactions, making it suitable for hydrophobic drug delivery systems . D-Azidoglutamic acid mono-tert-butyl ester CHA salt incorporates a protected carboxylic acid, facilitating controlled deprotection in stepwise syntheses .

Reactivity and Solubility :

- The tert-butyl ester in azidoglutamic acid derivatives improves solubility in organic solvents, whereas the unmodified carboxylic acid in azidoisoleucine favors aqueous environments .

- The CHA counterion (vs. DCHA in ) reduces molecular weight and may enhance crystallinity for purification .

Commercial and Research Utility :

Chemical Reactions Analysis

Salt Formation and Stability

D-azidoisoleucine CHA salt forms via acid-base neutralization between the carboxylic acid group of D-azidoisoleucine and the amine group of cyclohexylamine 7. The reaction follows:

Conversion to Free Acid

CHA salts are commonly converted to free acids for synthetic applications (e.g., peptide coupling) :

Procedure :

-

Dissolve CHA salt in dichloromethane (DCM).

-

Extract with ice-cold aqueous KHSO₄ (3×) to protonate the carboxylate.

-

Dry organic layer (MgSO₄), filter, and evaporate under reduced pressure.

Reaction :

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Dichloromethane | >90% |

| Temperature | 0–25°C | Optimal |

Azide-Specific Reactivity

The azide group enables click chemistry and Staudinger reactions:

Huisgen Cycloaddition (Click Chemistry)

Reacts with alkynes to form 1,2,3-triazoles under Cu(I) catalysis:

| Application | Example | Reference |

|---|---|---|

| Bioconjugation | Labeling proteins or peptides | Analogous to |

Staudinger Reaction

Forms stable iminophosphoranes with triphenylphosphine:

Reduction to Amine

Azides reduce to primary amines using LiAlH₄ or catalytic hydrogenation:

Peptide Coupling Reactions

The free acid form participates in carbodiimide-mediated couplings (e.g., DIC/HOBt) :

Mechanism :

-

Activation of carboxyl group with DIC/HOBt to form an active ester.

-

Nucleophilic attack by amine (e.g., resin-bound peptide).

| Reagent System | Efficiency | Epimerization Risk |

|---|---|---|

| DIC/HOBt | High | Low |

| PyBOP/DIEA | Moderate | Moderate |

Thermal and Oxidative Stability

-

Thermal Decomposition : Azides may decompose exothermically above 100°C, releasing nitrogen gas9.

-

Oxidative Pathways : Susceptible to oxidation by strong agents (e.g., H₂O₂), forming nitro compounds .

Research Gaps and Limitations

While general reactivity is inferred from analogous systems (e.g., azide-containing amino acids , CHA salt protocols ), direct studies on this compound remain scarce. Key unknowns include:

-

Kinetic parameters for azide-specific reactions.

-

Stability under prolonged storage in biological matrices.

Q & A

Q. How can researchers validate the role of this compound in targeted protein degradation studies?

- Answer : Use CETSA (cellular thermal shift assay) to confirm target engagement. Combine CRISPR/Cas9 knockouts with proteomics (SILAC or TMT labeling) to identify off-target effects. Validate degradation via Western blot and immunofluorescence. Include negative controls (e.g., azide-free analogs) to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.